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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B15603177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies involving the antibody-

drug conjugate (ADC) BAY 1129980, synthesized from the human anti-C4.4A monoclonal

antibody BAY 1135626. This document details the synthesis, mechanism of action, and

cytotoxic profiling of BAY 1129980, presenting key quantitative data, experimental

methodologies, and visual representations of the underlying biological processes.

Core Concepts: Synthesis and Structure of BAY
1129980
BAY 1129980, also known as Lupartumab Amadotin, is a targeted anti-cancer therapeutic. It is

classified as an antibody-drug conjugate, a modality designed to deliver a potent cytotoxic

agent directly to cancer cells, thereby minimizing systemic toxicity.

The synthesis of BAY 1129980 involves the covalent linkage of three primary components:

Monoclonal Antibody (mAb): A fully human IgG1 monoclonal antibody, BAY 1135626, that

specifically targets the C4.4A (LYPD3) antigen. C4.4A is a cell surface protein overexpressed

in various solid tumors, including non-small cell lung cancer (NSCLC), while showing limited

expression in normal tissues.

Cytotoxic Payload: A highly potent derivative of auristatin W, an antimitotic agent that

functions by inhibiting tubulin polymerization. This payload is responsible for inducing cell
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death upon internalization into the target cancer cell.

Linker: A stable, non-cleavable alkyl hydrazide linker. This linker connects the auristatin

payload to the antibody. Its non-cleavable nature ensures that the cytotoxic drug is only

released upon the complete degradation of the antibody within the lysosome of the target

cell, enhancing its stability in circulation.

The final construct of BAY 1129980 has an average drug-to-antibody ratio (DAR) of

approximately four, meaning each antibody molecule carries an average of four cytotoxic

payload molecules.

Quantitative Data Summary
The in vitro efficacy of BAY 1129980 has been evaluated across a range of cancer cell lines.

The key quantitative metrics, including binding affinity (EC₅₀) and cytotoxic potency (IC₅₀), are

summarized below.

Table 1: In Vitro Cell Binding Affinity of Anti-C4.4A
Antibody (Parent mAb of BAY 1129980)

Cell Line Cancer Type C4.4A Expression EC₅₀ (nmol/L)

hC4.4A:A549
Lung Cancer

(Transfected)
High 2.3

NCI-H292
Non-Small Cell Lung

Cancer
Endogenous 0.04

mock:A549 Lung Cancer (Control) Negative No Binding Observed

CHO (murine C4.4A)
Chinese Hamster

Ovary (Transfected)
High 0.8

Data sourced from preclinical studies.

Table 2: In Vitro Cytotoxicity of BAY 1129980
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Cell Line Cancer Type
C4.4A
Expression

IC₅₀ (nmol/L)
Selectivity (vs.
mock)

hC4.4A:A549
Lung Cancer

(Transfected)
High 0.05 >1,000-fold

mock:A549
Lung Cancer

(Control)
Negative >50 -

NCI-H292
Non-Small Cell

Lung Cancer
Endogenous 0.6 Not Applicable

Data reflects 72-hour treatment period as determined by CellTiter-Glo® Luminescent Cell

Viability Assay.

Mechanism of Action: From Cell Surface to
Apoptosis
The therapeutic effect of BAY 1129980 is initiated by its high-affinity binding to the C4.4A

antigen on the tumor cell surface. The subsequent steps leading to apoptosis are outlined

below.
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Caption: Mechanism of action for BAY 1129980.
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Binding: BAY 1129980 selectively binds to the C4.4A antigen expressed on the surface of

tumor cells.

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via

receptor-mediated endocytosis, forming an early endosome.

Trafficking: The endosome matures and traffics to the lysosome.

Payload Release: Within the acidic environment of the lysosome, proteolytic enzymes

degrade the antibody component of the ADC. Due to the non-cleavable linker, the auristatin

payload is released with an attached amino acid residue from the antibody's cysteine linkage

site.

Microtubule Disruption: The released auristatin payload diffuses into the cytoplasm and binds

to tubulin, inhibiting its polymerization into microtubules.

Cell Cycle Arrest: The disruption of the microtubule network leads to cell cycle arrest in the

G2/M phase.

Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death

(apoptosis).

Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to

characterize BAY 1129980.

Synthesis and Characterization of BAY 1129980
This protocol provides a representative procedure for the conjugation of the auristatin payload

to the anti-C4.4A antibody, BAY 1135626.
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Start: Prepare Reagents

1. Antibody Preparation
(BAY 1135626 in buffer)

3. Prepare Drug-Linker
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(e.g., with TCEP)
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Incubate reduced Ab with
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5. Quench Reaction
(e.g., with N-acetyl-cysteine)

6. Purification
(e.g., Size Exclusion Chromatography)

to remove unconjugated payload

7. Characterization
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(Reversed-Phase HPLC)

Assess Purity/Aggregation
(SEC-MALS)

End Product:
BAY 1129980
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Caption: Workflow for synthesis and characterization of BAY 1129980.
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Antibody Reduction: The interchain disulfide bonds of the BAY 1135626 antibody are

partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to

expose free cysteine thiol groups for conjugation. The extent of reduction is controlled to

achieve the target DAR.

Conjugation: The reduced antibody is incubated with a molar excess of the pre-prepared

auristatin W-alkyl hydrazide linker payload. The reaction is typically performed in a buffered

solution, potentially with a co-solvent like DMSO to ensure payload solubility.

Quenching: After the desired incubation period, the reaction is quenched by adding a

capping agent, such as N-acetyl-cysteine, to react with any remaining unreacted linker-

payload.

Purification: The resulting ADC is purified to remove unconjugated payload, excess reagents,

and aggregated species. Size-exclusion chromatography (SEC) is a common method for this

step.

Characterization: The final BAY 1129980 product is characterized to determine the drug-to-

antibody ratio (DAR) using reversed-phase high-performance liquid chromatography (RP-

HPLC) and to assess purity and aggregation levels using size-exclusion chromatography

with multi-angle light scattering (SEC-MALS).

In Vitro Cytotoxicity Assay
The potency of BAY 1129980 is determined by measuring its ability to inhibit cell proliferation.

The CellTiter-Glo® Luminescent Cell Viability Assay is used for this purpose.

Cell Seeding: Target cells (e.g., hC4.4A:A549, mock:A549, NCI-H292) are seeded into

opaque-walled 96-well plates at a predetermined density and allowed to adhere overnight in

a humidified incubator at 37°C and 5% CO₂.

Compound Treatment: A serial dilution of BAY 1129980 is prepared. The cell culture medium

is replaced with fresh medium containing the various concentrations of the ADC. Control

wells receive medium with vehicle only.

Incubation: The plates are incubated for 72 hours under standard cell culture conditions.
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Reagent Addition: The plates are equilibrated to room temperature. A volume of CellTiter-

Glo® Reagent equal to the volume of cell culture medium in each well is added.

Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to

induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize

the luminescent signal.

Data Acquisition: Luminescence is recorded using a plate-reading luminometer.

Data Analysis: The relative luminescence units (RLU) are plotted against the logarithm of the

ADC concentration. A non-linear regression (four-parameter logistic) curve is fitted to the

data to determine the IC₅₀ value, which is the concentration of ADC that causes a 50%

reduction in cell viability.

Cell Surface Binding Assay (Flow Cytometry)
This assay quantifies the binding of the anti-C4.4A antibody (or the ADC) to target cells to

determine the half-maximal effective concentration (EC₅₀).

Cell Preparation: Target cells expressing C4.4A and negative control cells are harvested and

washed with cold FACS buffer (e.g., PBS with 2% FBS). The cell concentration is adjusted to

1-2 x 10⁶ cells/mL.

Antibody Incubation: 100 µL of the cell suspension is added to each well of a 96-well V-

bottom plate. A serial dilution of the anti-C4.4A antibody (BAY 1135626) or BAY 1129980 is

added to the cells. An isotype control antibody is used to determine non-specific binding. The

plate is incubated on ice for 1-2 hours.

Washing: Cells are washed three times with cold FACS buffer to remove unbound antibody.

Secondary Antibody Staining: Cells are resuspended in FACS buffer containing a

fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) and

incubated on ice, protected from light.

Final Wash and Resuspension: Cells are washed again as in step 3 and resuspended in

FACS buffer, often containing a viability dye (e.g., Propidium Iodide) to exclude dead cells

from the analysis.
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Data Acquisition: Samples are analyzed on a flow cytometer, collecting data for a sufficient

number of live, single-cell events.

Data Analysis: The median fluorescence intensity (MFI) of the live cell population is

determined for each antibody concentration. The MFI values are plotted against the

logarithm of the antibody concentration, and a sigmoidal dose-response curve is fitted to the

data to calculate the EC₅₀ value.

Antibody Internalization Assay
This assay visualizes and quantifies the uptake of the anti-C4.4A antibody into target cells, a

critical step for ADC efficacy.

Antibody Labeling: The anti-C4.4A antibody is conjugated with a pH-sensitive fluorescent

dye, such as CypHer5E. This dye is non-fluorescent at the neutral pH of the extracellular

environment but becomes brightly fluorescent in the acidic environment of endosomes and

lysosomes.

Cell Treatment: C4.4A-positive cells (e.g., hC4.4A:A549) and negative control cells are

seeded in plates suitable for fluorescence microscopy or high-content imaging. The cells are

then treated with the CypHer5E-labeled antibody.

Time-Course Incubation: The plates are incubated at 37°C, and images are acquired at

various time points (e.g., 0, 30, 60, 120 minutes) using a high-content imaging system or a

fluorescence microscope.

Image Analysis: Image analysis software is used to quantify the internalization. The number

and intensity of fluorescent puncta (representing internalized antibody within

endosomes/lysosomes) per cell are measured over time.

Data Analysis: The increase in intracellular fluorescence intensity over time is plotted to

determine the rate and extent of antibody internalization. The half-maximum signal intensity

can be calculated to estimate the internalization kinetics.

To cite this document: BenchChem. [In Vitro Efficacy and Mechanism of Action of BAY
1129980: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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